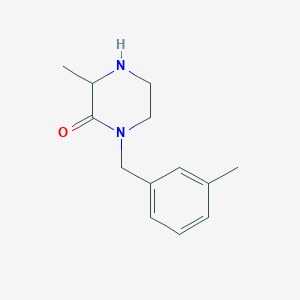

3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Description

Significance of Piperazine (B1678402) and Piperazin-2-one (B30754) Scaffolds in Chemical Sciences

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. ambeed.com This prevalence is due to a unique combination of physicochemical properties inherent to the piperazine and piperazin-2-one structures. The presence of two nitrogen atoms within the six-membered ring provides a large polar surface area and imparts both hydrogen bond donor and acceptor capabilities. researchgate.net These features often lead to improved aqueous solubility and oral bioavailability of drug candidates, which are critical parameters in pharmaceutical development.

Piperazine and its derivatives, including piperazin-2-ones, are found in a wide array of marketed drugs with diverse therapeutic applications, such as anticancer, antimicrobial, antiviral, antidiabetic, and antidepressant agents. nih.gov The structural rigidity of the ring, combined with the flexible nature of substitutions at its nitrogen and carbon atoms, allows for precise spatial orientation of functional groups, enhancing target affinity and specificity. researchgate.net The piperazin-2-one core, which incorporates an amide functional group, acts as an important intermediate in the synthesis of various active compounds and can be found in molecules with applications ranging from antiviral to opioid activity modulation. caltech.edu The versatility of this scaffold has cemented its importance in both academic research and industrial drug discovery, where it is used to develop novel therapeutic agents. nih.gov

Overview of N-Substituted and Carbon-Substituted Piperazin-2-ones

The functional and structural diversity of piperazin-2-one derivatives is achieved through substitution at the nitrogen and carbon atoms of the heterocyclic ring. These substitutions significantly influence the molecule's steric, electronic, and conformational properties, thereby modulating its biological activity.

N-Substituted Piperazin-2-ones: Substitution typically occurs at the N1 and N4 positions. Functionalization of the nitrogen atoms is a common and synthetically accessible strategy to build molecular diversity. A wide variety of synthetic methods, including reductive amination and acylation, are employed to introduce different substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems. This allows for the fine-tuning of a compound's pharmacological profile.

C-Substituted Piperazin-2-ones: Carbon substitution, occurring at the C3, C5, or C6 positions, introduces a higher degree of structural complexity. While less common than N-substitution, C-functionalization is of great interest as it allows for the creation of chiral centers and more defined three-dimensional structures. caltech.edu The development of stereoselective synthetic methods to access enantiomerically pure C-substituted piperazin-2-ones is an active area of research. nih.govacs.org Such methods are crucial because the stereochemistry of a molecule can dramatically affect its interaction with biological targets. Synthetic strategies to achieve these structures include palladium-catalyzed asymmetric hydrogenation and cyclization cascades. nih.gov

The ability to selectively modify both the nitrogen and carbon atoms makes the piperazin-2-one scaffold a highly versatile platform for generating libraries of compounds for drug discovery and chemical biology.

Rationale for Research Focus on 3-Methyl-1-(3-methylbenzyl)piperazin-2-one as a Model Compound

The compound this compound serves as an exemplary model for studying the interplay of various structural features within the piperazin-2-one class. Its specific substitution pattern provides a unique combination of chirality, aromaticity, and reactivity, making it an ideal candidate for synthetic and medicinal chemistry investigations.

The structure of this compound is characterized by a precise arrangement of functional groups that contribute to its distinct chemical architecture.

Chiral Center at C3: The methyl group at the C3 position introduces a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The specific three-dimensional arrangement is critical in determining how the molecule interacts with chiral biological systems like enzymes and receptors. The synthesis of enantiomerically pure C3-methylated piperazin-2-ones is a key step in developing stereospecific therapeutic agents.

N1-Substituent: The N1 position is substituted with a 3-methylbenzyl group. The benzyl (B1604629) moiety adds a significant hydrophobic and aromatic character, while the meta-position of the methyl group on the phenyl ring provides a specific steric and electronic signature. This defined substitution pattern is more complex than a simple N-benzyl group and can be used to probe molecular recognition events with high precision.

This combination of a small alkyl group at a chiral carbon and a specifically substituted aromatic group on a ring nitrogen creates a molecule of moderate complexity with a well-defined three-dimensional shape, making it an excellent scaffold for structure-activity relationship (SAR) studies.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1094601-63-4 | chemscene.com |

| Molecular Formula | C₁₃H₁₈N₂O | chemscene.com |

| Molecular Weight | 218.29 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | chemscene.com |

| LogP (calculated) | 1.31532 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Beyond its intrinsic structural features, this compound holds significant potential as a versatile tool in chemical research.

Synthetic Intermediate: The secondary amine at the N4 position is a key reactive handle. This site is available for a wide range of chemical modifications, such as alkylation, acylation, and sulfonylation. This allows the compound to serve as a foundational building block for the synthesis of a diverse library of more complex molecules. By systematically introducing different functional groups at the N4 position, researchers can explore a broad chemical space to optimize biological activity.

Molecular Probe: Due to its well-defined stereochemistry and specific substitution pattern, this compound is an ideal candidate for use as a molecular probe. It can be employed to investigate the binding pockets of enzymes or receptors, helping to map the steric and electronic requirements for molecular recognition. The distinct features—the chiral C3-methyl group, the meta-methyl on the benzyl ring, and the reactive N4-amine—can provide detailed insights into ligand-protein interactions, guiding the rational design of more potent and selective modulators.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTCKRDDGJDCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226292 | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094601-63-4 | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1 3 Methylbenzyl Piperazin 2 One and Analogous Scaffolds

General Strategies for Piperazin-2-one (B30754) Ring Formation

The construction of the piperazin-2-one ring is most often achieved through intramolecular cyclization of a linear precursor that already contains the requisite atoms and functional groups. The key bond formation is typically the N1-C6 or the N4-C5 amide bond, which closes the six-membered ring. General approaches often begin with readily available starting materials like amino acids and 1,2-diamines, which are elaborated into a suitable open-chain intermediate poised for cyclization. These methods can be broadly categorized based on the specific bond-forming strategy and the nature of the reactive functional groups involved in the ring-closing step.

Intramolecular cyclization is the most direct and widely employed strategy for assembling the piperazin-2-one scaffold. The specific method chosen often depends on the desired substitution pattern and the availability of starting materials.

Reductive cyclization offers a powerful method for ring formation where one of the amine functionalities is generated in situ from a precursor group, such as an oxime or a nitro group. In a strategy analogous to the synthesis of piperazines from bis(oximinoalkyl)amines, a linear precursor containing both an oxime and an ester or amide can be used. nih.govnih.gov The critical step involves the chemical reduction of the oxime or nitro group to a primary amine. This newly formed amine then acts as an intramolecular nucleophile, attacking an electrophilic carbonyl group (typically an ester) on the same molecule to forge the final amide bond and close the ring.

The general mechanism involves the catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using Zn/HCl) of the precursor. nih.govbeilstein-journals.org This generates a transient amino ester or amino amide intermediate which immediately undergoes cyclization to yield the thermodynamically stable piperazin-2-one ring. This method is particularly useful as nitroalkenes and other oxime precursors can be synthesized through various well-established reactions, such as the nitro-Mannich (aza-Henry) reaction. beilstein-journals.org

Table 1: Example of Reductive Cyclization for a Piperazinone-like Scaffold This table illustrates the concept using a related nitro-amine reduction and cyclization.

| Starting Material | Reducing Agent | Key Intermediate | Product | Yield | Reference |

| β-nitroamine | Zn, 6 M HCl | Diamine | PMP-protected diamine | 85% | beilstein-journals.org |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and intramolecular allylic amination provides an elegant route to nitrogen-containing heterocycles. acs.org This strategy involves a linear substrate containing an amine nucleophile and an allylic electrophile, such as an allylic carbonate or acetate.

The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to the allylic leaving group, which forms a π-allyl palladium intermediate. The tethered amine nucleophile then attacks this electrophilic complex in an intramolecular fashion. This step, which forms the key N-C bond to close the ring, is often highly regioselective and stereoselective. Subsequent reductive elimination regenerates the Pd(0) catalyst, allowing the cycle to continue. This methodology has been successfully applied to the synthesis of highly substituted piperazinone and piperazine (B1678402) structures from accessible propargyl carbonates and various diamine components. acs.org

Table 2: Palladium-Catalyzed Cyclization of a Propargyl Carbonate with a Diamine

One of the most classical and straightforward methods for constructing the piperazin-2-one ring involves the reaction between a 1,2-diamine and a bifunctional two-carbon unit, typically an α-halo ester such as ethyl bromoacetate (B1195939) or ethyl chloroacetate.

The reaction proceeds via an initial intermolecular Sₙ2 reaction, where one of the nitrogen atoms of the diamine displaces the halide from the α-halo ester to form an N-(2-aminoethyl)amino acid ester intermediate. The second step is an intramolecular cyclization where the remaining primary amine attacks the ester carbonyl. This condensation reaction forms the cyclic amide bond of the piperazin-2-one and eliminates a molecule of alcohol (e.g., ethanol). This approach is highly modular, allowing for a wide variety of substituents on the diamine precursor to be incorporated into the final piperazinone product.

The formation of a piperazin-2-one ring can occur spontaneously from a suitable linear precursor, typically an N-(2-aminoethyl)amino acid ester. This reaction is an example of an intramolecular aminolysis, where the terminal primary amine nucleophilically attacks the ester carbonyl group.

This process is often driven by thermodynamics, as the six-membered lactam ring is a stable structure. The reaction is typically favored under neutral or slightly basic conditions, which ensure the nucleophilicity of the primary amine. The rate of cyclization can be influenced by the solvent and the nature of the ester; methyl or ethyl esters are commonly used. This method is essentially the final step of the diamine/ester condensation described previously, but it can also be a standalone strategy if the amino ester precursor is synthesized through other means.

The Mitsunobu reaction is a powerful and reliable method for forming carbon-heteroatom bonds, including the C-N bond required for piperazinone cyclization. google.comorganic-chemistry.org This reaction facilitates the cyclodehydration of a linear hydroxy amide precursor to form the piperazin-2-one ring. google.com

The reaction mechanism involves the activation of the terminal hydroxyl group of the hydroxy amide substrate by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate combine to form a phosphonium (B103445) intermediate that activates the alcohol, converting it into a good leaving group. The amide nitrogen then acts as an intramolecular nucleophile, displacing the activated oxygen to form the piperazin-2-one ring. A key advantage of this method is that it proceeds under mild, neutral conditions. It has been successfully employed in processes for synthesizing substituted piperazinones that serve as intermediates for pharmacologically active agents. google.com

Table 3: Reagents for Mitsunobu Cyclization of a Hydroxy Amide

| Substrate Type | Reagents | Solvent | Temperature | Reference |

| Hydroxy amide | Triphenylphosphine (PPh₃), Diisopropylazodicarboxylate (DIAD) | Tetrahydrofuran (B95107) (THF) | 15°C to 25°C | google.com |

Ring Expansion Reactions and Rearrangement Strategies

The construction of the piperazinone ring is not limited to direct cyclization of linear precursors; ring expansion and molecular rearrangement reactions offer powerful alternative strategies. These methods often provide access to complex piperazine structures from more readily available smaller heterocyclic systems. A variety of rearrangement reactions have been adapted for the synthesis of piperazine and its derivatives, highlighting the versatility of this approach. bohrium.comresearchgate.neteurekaselect.comtandfonline.combenthamdirect.com

Among the most useful rearrangement strategies for piperazine synthesis are the Schmidt, Mumm, Aza-Wittig, and Ugi-Smiles reactions. bohrium.comeurekaselect.com These reactions are valued for their potential for high yields and the availability of starting reagents. bohrium.com For instance, the Schmidt rearrangement can be employed to convert 3-pyrrolidinones into piperazinone scaffolds. tandfonline.com Advances in catalysis have also led to the development of asymmetric catalytic benzilic amide rearrangements for synthesizing α,α-disubstituted piperazinones. bohrium.com While some of these methods may result in moderate yields, their importance lies in the structural diversity they introduce to the resulting derivatives. bohrium.com Alternative strategies, such as ring expansion of imidazolines, also contribute to the synthetic toolbox for accessing polysubstituted piperazines. nih.govmdpi.com

Table 1: Overview of Selected Rearrangement Reactions in Piperazine Synthesis

| Rearrangement Type | Description | Key Features |

| Schmidt Rearrangement | Involves the reaction of a carbonyl compound (e.g., a cyclic ketone precursor) with hydrazoic acid (HN₃) in the presence of a strong acid to yield an amide. This can be used to expand a pyrrolidinone ring into a piperazinone. | Useful for ring expansion; provides access to lactams from cyclic ketones. bohrium.comtandfonline.com |

| Mumm Rearrangement | An acyl transfer reaction of an isoimide (B1223178) or an acyl-imidate to an imide. It is considered an economical method for piperazine synthesis. | Generally proceeds with moderate yields; cost-effective. bohrium.com |

| Aza-Wittig Rearrangement | A reaction involving an aza-ylide, which can be part of a sequence to form heterocyclic rings like piperazines. | Valued for high yield potential and reagent availability. bohrium.comeurekaselect.com |

| Ugi-Smiles Rearrangement | A combination of the Ugi multicomponent reaction and the Smiles rearrangement, allowing for the synthesis of complex heterocyclic structures. | Enables rapid assembly of molecular complexity from simple starting materials. bohrium.comeurekaselect.com |

Multicomponent Reactions (MCRs) for Piperazinone Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent MCR used extensively in the synthesis of peptidomimetic scaffolds, including piperazinones. acs.orgthieme-connect.com

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Modified Ugi reactions are particularly well-suited for constructing piperazinone rings. For example, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, a carboxylic acid, and an isocyanide can efficiently produce piperazine-2-carboxamides. thieme-connect.com

A significant advancement is the "disrupted" Ugi reaction, which utilizes aziridine (B145994) aldehyde dimers as amphoteric reagents. acs.org This approach leads to cyclic products that differ from conventional Ugi outcomes. The reaction between an aziridine aldehyde dimer, an isonitrile, and an amino acid delivers an N-acyl aziridine intermediate, which can be subsequently reacted with various nucleophiles to yield piperazinones. acs.org This strategy has been successfully implemented in both solution-phase and solid-phase synthesis, with the latter providing complementary diastereoselectivity. ebrary.net Specifically, solution-phase reactions with primary amino acids tend to yield trans-piperazinones, whereas solid-phase synthesis using a resin-anchored amino acid favors the formation of the cis diastereomer. acs.orgebrary.net

Table 2: Application of Ugi Reaction in Piperazinone Synthesis

| Ugi Reaction Variant | Reactants | Key Intermediate/Process | Product Type |

| Standard Ugi-4CR | N-alkylethylenediamine, Chloroacetaldehyde, Carboxylic Acid, Isocyanide | One-pot condensation and subsequent intramolecular cyclization. | Piperazine-2-carboxamides. thieme-connect.com |

| Disrupted Ugi Reaction (Solid-Phase) | Resin-anchored Amino Acid, Aziridine Aldehyde Dimer, Isonitrile, Nucleophile | Formation of an N-acyl aziridine intermediate followed by nucleophilic ring-opening and cyclization. | cis-2,3,6-Trisubstituted piperazinones. acs.orgebrary.net |

| Disrupted Ugi Reaction (Solution-Phase) | Primary Amino Acid, Aziridine Aldehyde Dimer, Isonitrile, Nucleophile | Similar to solid-phase but performed in solution. | trans-2,3,6-Trisubstituted piperazinones. acs.org |

| Enol-Ugi Reaction | Amine, Aldehyde, Isocyanide, Enol (e.g., from a coumarin (B35378) precursor) | Formation of an enol-Ugi adduct followed by post-condensation transformations (e.g., reduction and cyclization). | Fused polycyclic piperazinones (e.g., chromenopiperazines). nih.gov |

Strategies for Introducing the N-1 Methylbenzyl Moiety

The introduction of the 3-methylbenzyl group at the N-1 position of the piperazinone ring is a critical step in the synthesis of the target compound. This is typically achieved after the formation of the piperazinone core, which contains a secondary amine at the N-1 position. The most common methods for this transformation are nucleophilic substitution and reductive amination. mdpi.comnih.gov

N-Alkylation through Nucleophilic Substitution on Halides

N-alkylation via nucleophilic substitution is a fundamental and widely used method for forming C-N bonds. mdpi.com This strategy involves the reaction of a piperazin-2-one precursor with an appropriate alkyl halide, such as 3-methylbenzyl bromide or chloride. The secondary amine nitrogen of the piperazinone acts as a nucleophile, displacing the halide from the benzylic carbon.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include potassium carbonate or triethylamine, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). google.com To enhance the reactivity of alkyl chlorides, a catalytic amount of sodium or potassium iodide can be added, which facilitates a Finkelstein reaction to generate the more reactive alkyl iodide in situ. mdpi.comnih.gov

Reductive Amination with Aldehyde Precursors

Reductive amination is another powerful and highly versatile method for N-alkylation. nih.gov This two-step, one-pot process involves the initial reaction of the N-1 secondary amine of the piperazinone ring with 3-methylbenzaldehyde (B113406) to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated product.

A key advantage of this method is the use of mild reducing agents that selectively reduce the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and commonly used reagent for this transformation, often in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). mdpi.comreddit.com This method avoids the issues of over-alkylation that can sometimes occur with alkyl halides and is compatible with a wide range of functional groups. nih.govnih.gov

Direct Amidation/Lactamization Approaches

Direct amidation followed by intramolecular cyclization (lactamization) represents a convergent approach where the N-1 substituent is incorporated into one of the linear precursors before ring formation. In this strategy, a suitably protected ethylenediamine (B42938) derivative is first N-alkylated with the 3-methylbenzyl group, for example, via reductive amination with 3-methylbenzaldehyde. The resulting N-(3-methylbenzyl)ethane-1,2-diamine can then be reacted with a protected α-haloacetyl halide or a derivative of a protected amino acid (like alanine) to form an amide bond. The final piperazinone ring is then closed through an intramolecular nucleophilic substitution reaction, where the terminal amine displaces a leaving group to form the lactam.

Alternatively, enzymatic approaches using lipases or cutinases are emerging as green alternatives for N-amidation reactions. These biocatalysts can activate an acyl donor, which is then attacked by a nucleophilic amine, such as a substituted piperazine, to form the amide bond under mild conditions. nih.gov

Strategies for Introducing the C-3 Methyl Group

The methyl group at the C-3 position, particularly with specific stereochemistry (e.g., (R)- or (S)-configuration), is a key structural feature of the target molecule. The most reliable strategy for introducing this chiral center is to utilize a chiral starting material, typically a derivative of the amino acid alanine (B10760859). nih.govnih.gov

One established pathway begins with a protected chiral amino acid, such as N-Boc-(S)-alanine. nih.gov This starting material is converted into a β-ketoester through a condensation reaction. Subsequent reductive amination of the ketone with a primary amine or ammonia (B1221849) source introduces the second nitrogen atom required for the piperazine ring, yielding a 1,4-diamine precursor. nih.gov This diamine, which now contains the intact stereocenter from the original amino acid, can then be cyclized to form the 3-methyl-piperazinone core. This method ensures that the stereochemical integrity of the C-3 position is maintained throughout the synthesis. nih.gov

Alternative asymmetric synthesis approaches can also be employed, such as the use of chiral auxiliaries to direct the stereochemical outcome of a key bond-forming step. For piperazinones that are synthesized as racemic mixtures, chiral resolution techniques, including fractional crystallization of diastereomeric salts or chiral high-performance liquid chromatography (HPLC), can be used to separate the enantiomers and isolate the desired C-3 methyl stereoisomer.

Table 3: Synthetic Strategies for Piperazinone Construction and Functionalization

| Section | Synthetic Goal | Method | Key Reagents/Conditions |

| 2.1.2 | Ring Formation | Rearrangement Reactions | Schmidt (HN₃, H⁺); Mumm; Aza-Wittig. bohrium.com |

| 2.1.3 | Ring Formation | Multicomponent Reactions | Ugi-4CR (aldehyde, amine, acid, isocyanide). thieme-connect.com |

| 2.2.1 | N-1 Substitution | Nucleophilic Substitution | 3-methylbenzyl halide, K₂CO₃, DMF. mdpi.comgoogle.com |

| 2.2.2 | N-1 Substitution | Reductive Amination | 3-methylbenzaldehyde, NaBH(OAc)₃, DCE. nih.gov |

| 2.2.3 | N-1 Substituted Ring | Direct Amidation/Lactamization | N-benzylated diamine, α-haloacetyl halide, base. nih.gov |

| 2.3 | C-3 Substitution | Chiral Pool Synthesis | N-Boc-Alanine, Masamune condensation, reductive amination, cyclization. nih.gov |

Chiral Pool Synthesis from Amino Acids

A common and effective strategy for the synthesis of chiral piperazin-2-ones is the utilization of readily available and enantiomerically pure amino acids from the chiral pool. nih.gov This approach directly incorporates a predefined stereocenter into the piperazin-2-one scaffold. For the synthesis of 3-methylpiperazin-2-one (B1588561) analogs, alanine is a logical starting material.

The general approach involves the reaction of an amino acid ester, such as an alanine ester, with a suitable N-substituted ethylenediamine derivative. For instance, reductive amination of a protected alanine derivative can yield a chiral diamine, which upon deprotection of a group like benzyloxycarbonyl (Cbz) through catalytic hydrogenation, can undergo spontaneous intramolecular cyclization to form the desired 3-methylpiperazin-2-one ring. This method has been reported to produce high yields and excellent enantiomeric excess.

A key advantage of this method is the direct transfer of chirality from the starting amino acid to the final product. The choice of L- or D-alanine dictates the (S) or (R) configuration at the C3 position of the piperazin-2-one, respectively.

Table 1: Examples of Chiral Pool Synthesis for Piperazin-2-one Analogs

| Starting Amino Acid | Key Reaction Steps | Final Product Scaffold | Reference |

| Alanine Ester | Reductive amination, deprotection, intramolecular cyclization | 3-Methylpiperazin-2-one | |

| Phenylglycinol | Condensation with N-Boc glycine, cyclization | 2-Oxopiperazine intermediate | |

| Various Amino Acids | Conversion to 1,2-diamines, annulation | 2,3-Substituted piperazines | rsc.org |

Diastereoselective Alkylation and Elaboration

Diastereoselective alkylation of a pre-existing piperazin-2-one scaffold is another powerful method to introduce substituents at the C3 position with stereocontrol. This strategy often employs a chiral auxiliary attached to the piperazin-2-one ring to direct the approach of the electrophile.

One notable example involves the alkylation of piperazine-2,5-dione derivatives. For instance, the diastereoselective alkylation of (3S)-3-methylpiperazine-2,5-dione can be used to introduce various substituents. Similarly, the alkylation of a piperidin-2-one with a chiral auxiliary derived from D-phenylglycinol has been shown to proceed with high diastereoselectivity. researchgate.net In this case, the stereochemical outcome is influenced by the protecting group on a hydroxyl function of the auxiliary and the amount of base used. researchgate.net For example, alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi can lead to a single diastereomer. researchgate.net

This methodology allows for the construction of more complex piperazin-2-ones by building upon a simpler chiral scaffold. The chiral auxiliary can later be removed to provide the desired enantiomerically enriched product.

Utilization of Methyl-Substituted Diamine Precursors

The synthesis of piperazin-2-ones can also be achieved by constructing the heterocyclic ring from acyclic precursors, including methyl-substituted diamines. This approach offers flexibility in the introduction of substituents on both the carbon backbone and the nitrogen atoms of the piperazine ring.

A general method involves the reaction of an N-substituted diamine with a suitable two-carbon electrophile that can undergo cyclization. For instance, N-methyl ethylenediamine has been reacted with methyl benzoylformate to generate a 3,4-dehydropiperazin-2-one intermediate, which can then be reduced to the corresponding piperazine. google.com This strategy could be adapted for the synthesis of 3-methyl-1-(3-methylbenzyl)piperazin-2-one by using a suitably substituted diamine precursor.

Stereoselective Synthesis of this compound

Achieving high stereoselectivity in the synthesis of 3-substituted piperazin-2-ones is paramount for their application in drug discovery. Several advanced synthetic strategies have been developed to this end, including asymmetric catalysis, biocatalytic transformations, and diastereoselective approaches.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalysis)

Asymmetric catalysis has emerged as a highly efficient and versatile tool for the enantioselective synthesis of chiral piperazin-2-ones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, iridium, and rhodium, have been successfully employed in the asymmetric synthesis of piperazin-2-ones.

Palladium-Catalyzed Reactions: A significant advancement is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org

Iridium and Rhodium-Catalyzed Reactions: Iridium and rhodium complexes have been used for the enantioselective reductive amination and amidation cascade reaction of alkyl diamines and α-ketoesters to afford chiral piperazinones. acs.org Interestingly, the choice of metal can be crucial for achieving high enantioselectivity depending on the substitution pattern of the diamine substrate. acs.org

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-catalysis, often with the advantages of being less toxic and more environmentally benign. A one-pot procedure involving a Knoevenagel reaction, asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones in good to high yields and enantioselectivities. acs.org

Table 2: Overview of Asymmetric Catalytic Methods for Piperazin-2-one Synthesis

| Catalytic System | Reaction Type | Product Type | Key Features | Reference(s) |

| Palladium/PHOX Ligands | Decarboxylative Allylic Alkylation | α-Secondary & α-Tertiary Piperazin-2-ones | High yields and enantioselectivities. | caltech.edu |

| Palladium/Chiral Ligand | Asymmetric Hydrogenation | Disubstituted Piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. | dicp.ac.cnrsc.org |

| Iridium or Rhodium Complexes | Reductive Amination/Amidation Cascade | Chiral Piperazinones | Metal-dependent enantioselectivity. | acs.org |

| Quinine-derived Urea | One-Pot Epoxidation/Cyclization | 3-Aryl/Alkyl Piperazin-2-ones | High yields and enantioselectivities. | acs.org |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. While specific biocatalytic methods for the direct synthesis of this compound are not extensively documented, related enzymatic transformations highlight the potential of this approach.

Enzymatic kinetic resolution is a common biocatalytic strategy. For example, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. researchgate.net This demonstrates the ability of enzymes to differentiate between enantiomers of piperazine derivatives.

Imine reductases are another class of enzymes that have shown great promise in the asymmetric synthesis of chiral amines and heterocyclic compounds. researchgate.net These enzymes catalyze the reduction of imines with high stereoselectivity. While often applied to the synthesis of piperidines and pyrrolidines, the underlying principle could be extended to the reduction of a cyclic imine precursor of a piperazin-2-one. researchgate.netnih.gov The development of chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, is a particularly powerful strategy for accessing complex chiral molecules. nih.gov

Diastereoselective Approaches to Carbon Stereocenters

Diastereoselective methods are instrumental in creating new stereocenters in molecules that already contain one or more chiral centers. These approaches rely on the existing stereochemistry to influence the formation of the new stereocenter, leading to a preferred diastereomer.

As mentioned in section 2.3.2, the use of chiral auxiliaries is a classic diastereoselective approach. For instance, the alkylation of a lactam derived from an enantiopure amino alcohol, such as D-phenylglycinol, can proceed with high diastereoselectivity to introduce a methyl group at the C3 position. researchgate.net The stereochemical outcome of such reactions is often dependent on the reaction conditions, including the choice of base and the presence or absence of protecting groups, which can influence the conformation of the transition state. researchgate.net

Another diastereoselective strategy involves the elaboration of a chiral intermediate. For example, a chiral piperazin-2-one can be further functionalized, with the existing stereocenter directing the stereochemical outcome of subsequent reactions. This approach is valuable for building molecular complexity in a controlled manner.

Optimization of Reaction Conditions and Process Efficiency

The industrial-scale synthesis of this compound and related piperazinone scaffolds necessitates a rigorous optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while minimizing environmental impact. Key areas of focus include the selection of solvents, control of reaction temperature, and the strategic use of additives to enhance reaction rates and selectivity.

Solvent Effects, Temperature, and Additives

The efficiency of synthetic routes leading to piperazin-2-one derivatives is profoundly influenced by the choice of solvent, reaction temperature, and the presence of additives such as catalysts or bases. These parameters are often interdependent and must be fine-tuned for each specific transformation in the synthetic sequence.

Solvent Selection: The solvent plays a critical role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. The synthesis of piperazine derivatives often employs a range of solvents depending on the specific reaction type.

Aprotic Solvents: For reactions involving strong bases or nucleophiles, aprotic solvents like toluene, tetrahydrofuran (THF), and dioxane are frequently used. google.com For instance, in N-alkylation reactions, a suitable aprotic solvent can facilitate the desired substitution while minimizing side reactions. google.com

Polar Solvents: Polar solvents such as dimethylformamide (DMF) or acetonitrile may be employed, particularly in steps like nucleophilic substitution, to ensure the solubility of polar reagents and intermediates. google.com

Mixed Solvent Systems: In some processes, mixtures of solvents are used to achieve an optimal balance of solubility and reactivity. google.com

The selection of a solvent is a critical step in process optimization, with the ideal choice leading to higher yields and easier product isolation.

Reaction Temperature: Temperature control is paramount for controlling reaction kinetics and minimizing the formation of impurities. The optimal temperature range can vary significantly between different synthetic steps.

Many reactions in piperazine synthesis are conducted at temperatures ranging from ambient (15-40°C) to elevated temperatures (65-110°C) to drive the reaction to completion. google.com

A patent for the manufacture of fused piperazin-2-one derivatives specifies a broad operational temperature range between 0°C and 150°C, with a preferred range of 20°C to 100°C for certain hydrogenation steps. google.com

Initial combination of reagents may be performed at lower temperatures (e.g., 0°C to 20°C) to control exothermic events before raising the temperature for the main reaction period. google.com

Careful temperature management is essential for ensuring reaction selectivity and preventing the degradation of sensitive functional groups.

Additives: The use of additives, including bases and catalysts, is a common strategy to improve reaction efficiency.

Bases: In N-substitution reactions, bases like potassium carbonate, sodium carbonate, or stronger bases such as sodium tert-butoxide are used to deprotonate amine groups, thereby activating them for nucleophilic attack. google.com

Catalysts: Hydrogenation steps, often employed for cyclization or deprotection, rely on catalysts like Platinum on carbon (Pt/C). google.com In some cases, co-catalysts such as vanadium(IV)oxyacetylacetonate are added to enhance the catalytic activity. google.com The pressure of hydrogen gas is another critical parameter in these reactions, typically ranging from 1 to 100 bar. google.com

The following table summarizes the impact of these parameters on the synthesis of piperazin-2-one analogues based on findings from related synthetic processes.

| Parameter | Type | Examples | Typical Range/Conditions | Impact on Synthesis | Source |

| Solvent | Aprotic | Toluene, Tetrahydrofuran (THF), Dioxane | Varies by reaction | Facilitates reactions with strong bases, improves solubility of nonpolar reagents. | google.com |

| Polar | Dimethylformamide (DMF), Acetonitrile | Varies by reaction | Solubilizes polar reactants and intermediates. | google.com | |

| Temperature | Low to Ambient | 0°C - 40°C | Reagent addition, reactions with sensitive substrates | Controls exotherms, enhances selectivity. | google.com |

| Elevated | 20°C - 150°C | Driving reactions to completion (e.g., hydrogenation, cyclization) | Increases reaction rate, can lead to side products if not optimized. | google.com | |

| Additives | Base | Potassium Carbonate, Sodium tert-butoxide | Stoichiometric or catalytic amounts | Activates nucleophiles for N-alkylation or acylation. | google.com |

| Catalyst | Platinum on Carbon (Pt/C) | Catalytic loading | Enables hydrogenation for cyclization or deprotection steps. | google.com | |

| Gas Pressure | Hydrogen | 1 - 100 bar | Critical parameter for catalytic hydrogenation efficiency. | google.com |

Green Chemistry Principles in Piperazin-2-one Synthesis

The integration of green chemistry principles into the synthesis of piperazin-2-one scaffolds is an increasingly important consideration for the pharmaceutical industry, aiming to reduce environmental impact and enhance process safety. unibo.it This involves developing synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Key green chemistry strategies applicable to piperazin-2-one synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Photoredox Catalysis: Utilizing visible light and a photocatalyst offers a mild and green alternative to traditional methods for C-H functionalization on the piperazine core. researchgate.net This approach can replace harsh reagents and reduce waste. researchgate.netmdpi.com Organic photoredox catalysts, in particular, provide a sustainable option. mdpi.com

Use of Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a core principle. While traditional syntheses often rely on solvents like DMF or chlorinated hydrocarbons, research is ongoing to find safer substitutes. researchgate.net The ideal scenario, often referred to as "the best solvent is no solvent," involves solvent-free reaction conditions. nih.gov

Multicomponent and One-Pot Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation (multicomponent reactions) or where sequential reactions are performed in the same reactor without intermediate purification (one-pot reactions) can significantly reduce waste, solvent usage, and processing time. nih.govresearchgate.net

Atom Economy: Synthetic methods are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Routes with high atom economy, such as addition and cyclization reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

The following table outlines the application of green chemistry principles to the synthesis of piperazine-containing compounds.

| Green Chemistry Principle | Application in Piperazine Synthesis | Potential Benefits | Source |

| Alternative Energy Sources | Microwave-assisted reactions, Photoredox catalysis using visible light | Reduced reaction times, lower energy consumption, use of renewable energy. | researchgate.netresearchgate.net |

| Safer Solvents & Reagents | Use of greener solvents, avoiding toxic reagents like tin by using amino-acid-derived radical precursors. | Reduced environmental pollution, improved process safety. | nih.govmdpi.com |

| Waste Prevention | One-pot reactions, multicomponent reactions | Minimized generation of byproducts, reduced solvent waste from purification steps. | nih.govresearchgate.net |

| Catalysis | Use of efficient catalysts (e.g., photoredox, enzymatic) over stoichiometric reagents | High selectivity, reduced waste, milder reaction conditions. | researchgate.netmdpi.com |

By embracing these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with modern standards for pharmaceutical manufacturing. researchgate.net

Advanced Spectroscopic Characterization Techniques for 3 Methyl 1 3 Methylbenzyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) for Chemical Shifts and Coupling Constants

In a ¹H NMR spectrum of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

Aromatic Protons: The four protons on the 3-methylbenzyl group would appear in the aromatic region, typically between 7.0 and 7.3 ppm. Their splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) would reveal their substitution pattern on the benzene (B151609) ring.

Benzyl (B1604629) CH₂ Protons: The two protons of the benzyl methylene (B1212753) group (Ar-CH₂-N) are expected to produce a singlet at approximately 4.5-4.7 ppm, influenced by the adjacent nitrogen and aromatic ring.

Piperazinone Ring Protons: The protons on the piperazine-2-one ring would exhibit complex signals. The single proton at the chiral center (C3-H) would likely appear as a multiplet. The adjacent methylene protons (on C5 and C6) would show distinct multiplets, further complicated by their diastereotopic nature.

Methyl Protons: The methyl group on the chiral center (C3-CH₃) would likely appear as a doublet around 1.2-1.5 ppm, coupled to the C3-H proton. The methyl group on the aromatic ring (Ar-CH₃) would be a singlet in the 2.3-2.4 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 7.3 | Multiplet |

| Benzyl N-CH₂-Ar | 4.5 - 4.7 | Singlet |

| Piperazinone C3-H | 3.2 - 3.6 | Multiplet |

| Piperazinone Ring CH₂ | 2.8 - 3.4 | Multiplets |

| Aromatic C-CH₃ | 2.3 - 2.4 | Singlet |

| Piperazinone C3-CH₃ | 1.2 - 1.5 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

A ¹³C NMR spectrum provides a map of the carbon framework of a molecule. Typically, each unique carbon atom gives a single signal.

Carbonyl Carbon: The amide carbonyl carbon (C=O) of the piperazinone ring is the most deshielded, expected to appear significantly downfield, around 170 ppm.

Aromatic Carbons: The carbons of the benzene ring would resonate in the 125-140 ppm range. The carbon attached to the benzyl group and the one attached to the methyl group would have distinct shifts from the others.

Aliphatic Carbons: The carbons of the piperazinone ring, the benzyl methylene carbon, and the two methyl carbons would appear in the upfield region of the spectrum (approximately 20-60 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Amide C=O | ~170 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic C-H | 125 - 130 |

| Piperazinone C3 | 55 - 60 |

| Benzyl N-CH₂-Ar | 50 - 55 |

| Piperazinone Ring CH₂ | 40 - 50 |

| Aromatic C-CH₃ | ~21 |

| Piperazinone C3-CH₃ | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would confirm the connectivity within the piperazinone ring and the coupling between the C3-H and C3-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the conformation and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Vibrational Analysis of Functional Groups (e.g., Amide Carbonyl, C-N, C-H Stretches)

The IR spectrum of this compound would be dominated by several key absorption bands.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the lactam (cyclic amide) carbonyl group. This is one of the most characteristic peaks in the spectrum and would likely appear in the range of 1650-1680 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bonds within the piperazinone ring and the benzyl-nitrogen bond would be found in the fingerprint region, typically between 1100-1300 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the non-polar aromatic ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₃H₁₈N₂O), the molecular weight is 218.29 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at an m/z value corresponding to this exact mass, confirming the molecular formula.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent peak corresponding to the 3-methylbenzyl cation (m/z 105). Other fragments would arise from the breakdown of the piperazinone ring itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, serving as a crucial confirmation of a compound's identity.

For this compound, with a molecular formula of C₁₃H₁₈N₂O, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a tolerance of a few parts per million (ppm), thereby confirming the elemental formula. nih.gov

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |

| Hydrogen | ¹H | 1.007825 | 18 | 18.140850 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total Calculated Exact Mass ([M]) | 218.141913 | |||

| Protonated Molecule ([M+H]⁺) | 219.149738 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed through the cleavage of its weakest bonds and the formation of stable carbocations and acylium ions. libretexts.orgchemguide.co.uk Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org

Benzylic Cleavage: The bond between the benzyl CH₂ group and the piperazinone nitrogen is susceptible to cleavage, leading to the formation of a stable methylbenzyl cation or a tropylium (B1234903) ion (m/z 105), which is a common and often abundant fragment for benzyl-containing compounds.

Ring Cleavage: The piperazin-2-one (B30754) ring can undergo fragmentation at various points, typically initiated by cleavage adjacent to the carbonyl group to form stable acylium ions. chemguide.co.uk

| Proposed Fragment Structure | Formula | m/z (Nominal) | Origin of Fragment |

|---|---|---|---|

| [C₈H₉]⁺ | C₈H₉ | 105 | Cleavage of the benzyl-nitrogen bond (methylbenzyl cation) |

| [C₇H₇]⁺ | C₇H₇ | 91 | Tropylium ion, from rearrangement of benzyl fragment |

| [C₅H₉N₂O]⁺ | C₅H₉N₂O | 113 | Loss of the methylbenzyl radical from the molecular ion |

| [C₄H₇N]⁺ | C₄H₇N | 69 | Cleavage of the piperazinone ring |

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can deduce precise information about bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of a molecule's structure. mdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would yield a detailed three-dimensional model of the molecule. This technique is considered the gold standard for structural proof, confirming the connectivity of all atoms and establishing the absolute stereochemistry if the compound is chiral and crystallizes in a non-centrosymmetric space group. doi.org

The data obtained from an SCXRD experiment includes the unit cell dimensions (the fundamental repeating block of the crystal) and the symmetry of the crystal lattice (space group). This information allows for the precise calculation of all intramolecular distances and angles, providing incontrovertible proof of the compound's proposed structure.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal (e.g., P2₁/c) |

| a, b, c (Å) | Unit cell dimensions along the x, y, and z axes |

| α, β, γ (°) | Angles between the unit cell axes |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Conformational Preferences in the Crystalline State

The three-dimensional structure obtained from SCXRD also reveals the molecule's preferred conformation in the crystalline state. Six-membered rings like piperazinone are not planar and typically adopt lower-energy conformations such as chair, boat, or twist-boat forms to minimize steric and torsional strain. researchgate.net

For this compound, the piperazin-2-one ring is expected to adopt a distorted chair or boat-like conformation. The orientation of the substituents—the methyl group at the C3 position and the 3-methylbenzyl group at the N1 position—will be clearly defined as either axial or equatorial. This observed conformation is the result of a balance between intramolecular forces (steric hindrance between substituents) and intermolecular forces (crystal packing effects and hydrogen bonding). Analysis of related piperazinone structures often reveals specific folded or chair-like conformations that are crucial for their interaction with biological targets. researchgate.net The solid-state conformation provides critical insight into the molecule's shape and potential steric interactions.

Computational and Theoretical Chemistry Studies of 3 Methyl 1 3 Methylbenzyl Piperazin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov It is particularly effective for calculating the properties of medium-sized organic molecules like 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, offering a good balance between accuracy and computational cost.

Conformational analysis is crucial for flexible molecules like this one, which possesses a rotatable benzyl (B1604629) group and a non-planar piperazin-2-one (B30754) ring. researchgate.net The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, and twist-boat. nih.gov Computational studies can identify the most stable conformer and the energy barriers between different conformations. researchgate.net

These calculations are often performed in both the gas phase (an isolated molecule) and in the presence of a solvent to simulate more realistic conditions. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to account for the influence of the solvent on the molecule's geometry and conformational preferences.

Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.35 | - | - |

| C-N (benzyl) | 1.47 | - | - |

| C-C (ring) | 1.53 | - | - |

| - | - | C-N-C (ring) | 118.5 |

| - | - | O=C-N | 121.0 |

| - | - | C-C-N-C (ring) | 55.0 (chair conf.) |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netresearchgate.netnih.gov

The HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

The LUMO represents the ability of a molecule to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com DFT calculations can provide detailed visualizations of the HOMO and LUMO distributions across the molecular structure. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl ring and the nitrogen atoms, while the LUMO is likely to be centered on the carbonyl group of the piperazin-2-one ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactivity and intermolecular interactions. researchgate.netuni-muenchen.de

The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding and interactions with electrophiles. The regions around the hydrogen atoms, particularly the N-H proton if present in a tautomeric form, would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule.

NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy associated with these interactions provides insight into the molecule's stability. For this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair electrons on the nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as interactions between the pi-system of the benzyl ring and the piperazin-2-one ring.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 2.5 |

| LP(1) N | σ(C-H) | 1.8 |

| π(C=C) | π*(C=C) | 20.1 (in benzyl ring) |

Note: LP denotes a lone pair. The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.netresearchgate.netresearchgate.netmdpi.comdergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov These theoretical predictions can be very useful in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. arxiv.orgmdpi.comnrel.gov

IR Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A comparison of the calculated and experimental IR spectra can help to confirm the structure of the molecule and identify its characteristic vibrational modes. epstem.net

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - CH₃ | 1.25 | 1.28 |

| ¹³C NMR Chemical Shift (ppm) - C=O | 170.5 | 171.2 |

| IR Frequency (cm⁻¹) - C=O stretch | 1680 | 1675 |

| IR Frequency (cm⁻¹) - C-H stretch (aromatic) | 3050 | 3045 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational changes, intermolecular interactions, and other dynamic processes. nih.gov

For this compound, MD simulations could be used to:

Explore the conformational landscape of the molecule in solution and identify the most populated conformers.

Study the dynamics of the piperazin-2-one ring and the benzyl group. nitech.ac.jp

Investigate the interactions of the molecule with solvent molecules, such as water.

Simulate the binding of the molecule to a biological target, such as a receptor or enzyme.

MD simulations provide valuable insights into the behavior of molecules in a more realistic, dynamic environment, complementing the information obtained from static quantum chemical calculations.

Conformational Landscape Exploration in Solution

There is no specific data in the public domain detailing the conformational landscape of this compound in solution. Such studies would typically involve computational methods like molecular mechanics or quantum mechanics, often combined with solvent models to simulate the aqueous environment. The goal would be to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. For piperazine rings, chair and boat conformations are typically considered, and the presence and orientation of the bulky 3-methylbenzyl group would be expected to significantly influence the conformational equilibrium.

Advanced Computational Approaches for Reaction Mechanism Studies

The synthesis of piperazin-2-one derivatives can proceed through various routes, including intramolecular cyclization and reductive amination. However, computational studies focused on the specific synthetic pathways for this compound are not documented.

Transition State Characterization for Synthetic Pathways

No information is available regarding the transition state characterization for the synthesis of this compound. Such studies are crucial for understanding the reaction mechanism at a molecular level. By identifying the high-energy transition state structures, chemists can gain insights into the feasibility of a reaction and explore ways to optimize it.

Reaction Energetics and Kinetic Predictions

In the absence of transition state analysis, there are no corresponding data on the reaction energetics and kinetic predictions for the formation of this compound. This information, typically derived from the calculated energy profile of the reaction, is essential for predicting reaction rates and yields under different conditions.

Structure Activity Relationship Sar Investigations of Piperazin 2 One Derivatives

General Principles of SAR for Piperazine (B1678402) and Piperazin-2-one (B30754) Scaffolds

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties. researchgate.netbenthamdirect.com As a six-membered heterocycle with two opposing nitrogen atoms, it offers a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance. researchgate.netbenthamdirect.com These features often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability, as well as enhanced affinity and specificity for biological targets. benthamdirect.commdpi.com The piperazin-2-one scaffold, an oxidized derivative of piperazine, retains the core heterocyclic structure while introducing a lactam functionality. This modification alters the electronic and conformational properties of the ring, providing a distinct platform for designing bioactive molecules. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this scaffold influence its interaction with biological targets. researchgate.net

The nitrogen atoms at the N-1 and N-4 positions of the piperazine and piperazin-2-one core are primary points for chemical modification and play a pivotal role in molecular recognition. nih.gov The N-1 nitrogen can be readily functionalized to introduce hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often acts as a basic amine, influencing the molecule's pKa and solubility. nih.gov

In the context of the piperazin-2-one scaffold, the N-1 position is part of the lactam amide bond, making its substituent crucial for orienting other parts of the molecule. The N-4 position, being a secondary amine, is a key site for introducing diversity. SAR studies have consistently shown that the nature of the substituent at N-4 significantly impacts biological activity. For example, in a series of dermorphin (B549996) analogues incorporating a piperazin-2-one moiety, modifications at the nitrogen positions were critical for their opiate activities. nih.gov Similarly, studies on various piperazine derivatives have demonstrated that substituting the N-4 nitrogen with different alkyl, acyl, or sulfonyl groups can dramatically alter their biological effects, such as acaricidal activity. researchgate.net Research on dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists revealed that replacing a piperidine (B6355638) ring with a piperazine ring (altering the atoms at positions 1 and 4) drastically changed the affinity for the sigma-1 receptor, highlighting the sensitivity of molecular recognition to the composition of the heterocyclic core and its N-substituents. nih.gov

The electronic properties of the substituents are also critical. In the design of cytotoxic piperazin-2-one derivatives, it was found that the electron density of groups attached to the core structure could significantly influence cytotoxic activity. nih.gov The ability of the nitrogen atoms to be protonated under physiological pH contributes to interactions with negatively charged biological targets, such as the phosphate (B84403) backbone of DNA. nih.gov

| N-4 Substituent Type | General Effect on Activity | Example Target Class | Reference |

|---|---|---|---|

| Alkyl Groups (e.g., methyl) | Can maintain or enhance activity depending on size and target. | Acaricides | researchgate.net |

| Acyl Groups | Modulates electronic properties and steric bulk, variable effects on activity. | Acaricides | researchgate.net |

| Sulfonyl Groups | Introduces strong electron-withdrawing character and potential for H-bonding, can significantly alter activity. | Acaricides, Cytotoxic agents | nih.govresearchgate.net |

| Aromatic Rings | Provides opportunities for π-π stacking and hydrophobic interactions. | GPCR Ligands | nih.gov |

Stereochemistry is a defining factor in the biological activity of piperazin-2-one derivatives. The introduction of chiral centers, particularly at the C-3 position, creates stereoisomers that can exhibit profoundly different affinities and efficacies for their biological targets due to the three-dimensional nature of ligand-receptor interactions.

The significance of stereochemistry at the C-3 position is well-documented. For instance, in dermorphin analogues containing chiral piperazin-2-one rings derived from (R)- or (S)-phenylalanine, the configuration at the C-3 position was found to be a critical determinant of their opiate activities. nih.gov This demonstrates that the spatial orientation of the C-3 substituent directly influences how the molecule fits into its binding site. The development of synthetic methods to produce enantiomerically pure 3-substituted piperazin-2-ones underscores the importance of controlling this stereocenter for medicinal chemistry applications. rsc.orgacs.org

The nature of the side chains attached to the piperazin-2-one scaffold, whether aromatic or aliphatic, profoundly influences the molecule's physicochemical properties and its interaction with biological targets. These side chains contribute to key molecular properties such as lipophilicity, solubility, and the ability to form specific non-covalent interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Aromatic side chains, such as the methylbenzyl group in 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, are critical for establishing interactions with aromatic residues in a protein's binding pocket. researchgate.net However, their impact can be highly context-dependent. In some SAR studies of camptothecin (B557342) derivatives, both aromatic and aliphatic substituents on a sulfonyl-piperazinyl side chain were found to promote cytotoxic potency. nih.gov Conversely, in another series, an aromatic group was less favorable than a short aliphatic group, suggesting that steric bulk or electronic properties of the aromatic ring might be detrimental in that specific context. nih.gov

Aliphatic side chains play a crucial role in modulating lipophilicity and conformational flexibility. The length and branching of an alkyl chain can fine-tune a compound's ability to penetrate cell membranes. mdpi.com For instance, in certain classes of antibacterial agents, longer aliphatic chains generally lead to improved activity due to enhanced disruption of the bacterial membrane. mdpi.com In other cases, an increase in the size and basicity of an alkyl substituent can lead to an increase in anticancer activity. researchgate.net The balance between aromatic and aliphatic character is often key to achieving the desired balance of pharmacodynamic and pharmacokinetic properties.

| Side Chain Type | Primary Interactions | Effect on Lipophilicity | Potential Impact on Activity |

|---|---|---|---|

| Aromatic (e.g., Benzyl) | π-π stacking, hydrophobic interactions | Increases | Can enhance binding to aromatic pockets; may increase non-specific binding. |

| Short Aliphatic (e.g., Methyl, Ethyl) | Hydrophobic interactions, van der Waals forces | Slightly increases | Can fill small hydrophobic pockets without causing steric hindrance. |

| Long Aliphatic (e.g., Octyl) | Strong hydrophobic interactions | Significantly increases | Improves membrane permeability; may decrease solubility. |

| Functionalized (e.g., Hydroxyl, Amine) | Hydrogen bonding, ionic interactions | Variable (generally decreases) | Increases solubility and specificity through directed interactions. |

Ligand Design Strategies Based on the Piperazin-2-one Scaffold

The piperazin-2-one scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of providing ligands for diverse biological targets. scilit.com Ligand design strategies leveraging this scaffold often involve two main approaches: rational design, which uses structural information about the target to guide molecular modifications, and library-based approaches, which explore a wide chemical space through the synthesis and screening of many related compounds. researchgate.net

Rational design aims to optimize the interaction between a ligand and its target by making informed structural modifications. nih.gov For a compound like this compound, the methylbenzyl moiety attached to the N-1 position is a prime target for rational modification. The goal is to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Strategies for modifying the methylbenzyl group include:

Positional Isomerism : Moving the methyl group on the benzyl (B1604629) ring (from meta to ortho or para) can alter the molecule's conformation and how it fits into a binding pocket. This can influence steric interactions and the orientation of the entire piperazin-2-one core.

Substitution with Bioisosteres : Replacing the methyl group with other substituents of similar size but different electronic properties (e.g., -Cl, -F) or with different functional groups (e.g., -OCH₃, -CF₃) can modulate the lipophilicity and electronic nature of the aromatic ring. nih.gov Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Cl) can influence π-π or cation-π interactions with the target protein. nih.gov